

Application Notes and Protocols for GBR 12935 in Cell Culture

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Compound of Interest

Compound Name: GBR 12935

Cat. No.: B1674642

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **GBR 12935**, a potent and selective dopamine transporter (DAT) inhibitor, in various cell culture applications. Detailed protocols for key experiments are provided to facilitate research in neurobiology, pharmacology, and drug discovery.

Introduction

GBR 12935 is a high-affinity ligand for the dopamine transporter, effectively blocking the reuptake of dopamine from the synaptic cleft.^[1] This property makes it an invaluable tool for studying the role of DAT in normal physiological processes and in the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease.^{[2][3][4]}

Mechanism of Action

GBR 12935 acts as a competitive inhibitor at the dopamine binding site on the dopamine transporter.^{[2][5]} By blocking dopamine reuptake, **GBR 12935** increases the extracellular concentration of dopamine, thereby potentiating dopaminergic signaling.

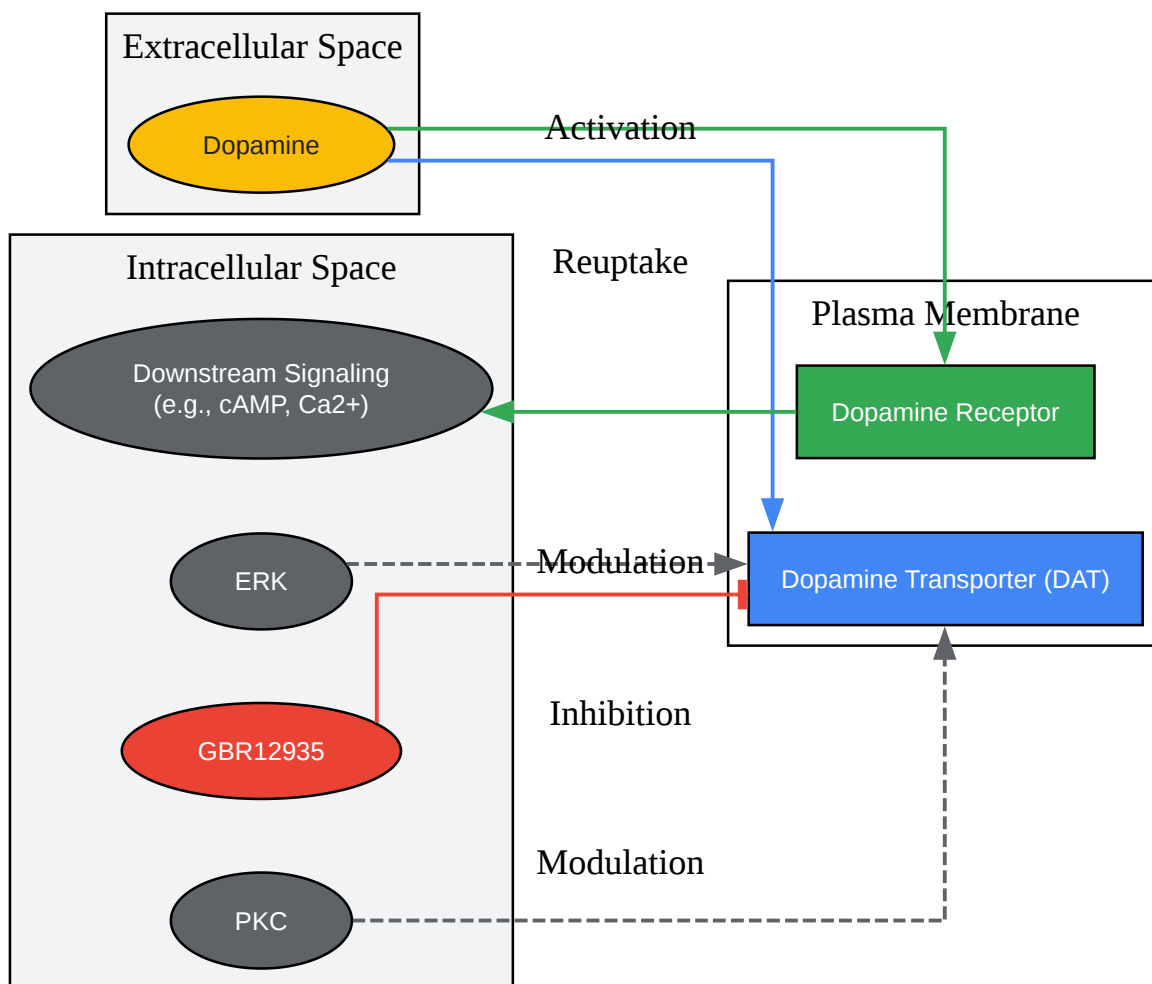
Quantitative Data Summary

The following table summarizes key quantitative parameters of **GBR 12935** from in vitro studies.

Parameter	Cell Line/System	Value	Reference
Binding Affinity (Kd)	COS-7 cells	1.08 nM	
Human caudate nucleus	2.34 nM	[2]	
Human striatum	3.2 nM	[4]	
Rat striatal membranes	5.5 nM	[1]	
Inhibitory Concentration (IC50)	HEK293 cells (hNET)	0.165 µM	
Dopamine Uptake Inhibition	Homogenates of nucleus accumbens	1-9 nM (dose-dependent)	
Effect on Extracellular Dopamine	Nucleus accumbens	~400% increase at 10 nM	

Signaling Pathways

GBR 12935, by inhibiting the dopamine transporter, modulates downstream signaling pathways. The primary effect is the enhancement of dopamine receptor activation due to increased extracellular dopamine. The dopamine transporter itself is also subject to regulation by intracellular signaling cascades, including those involving Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK).



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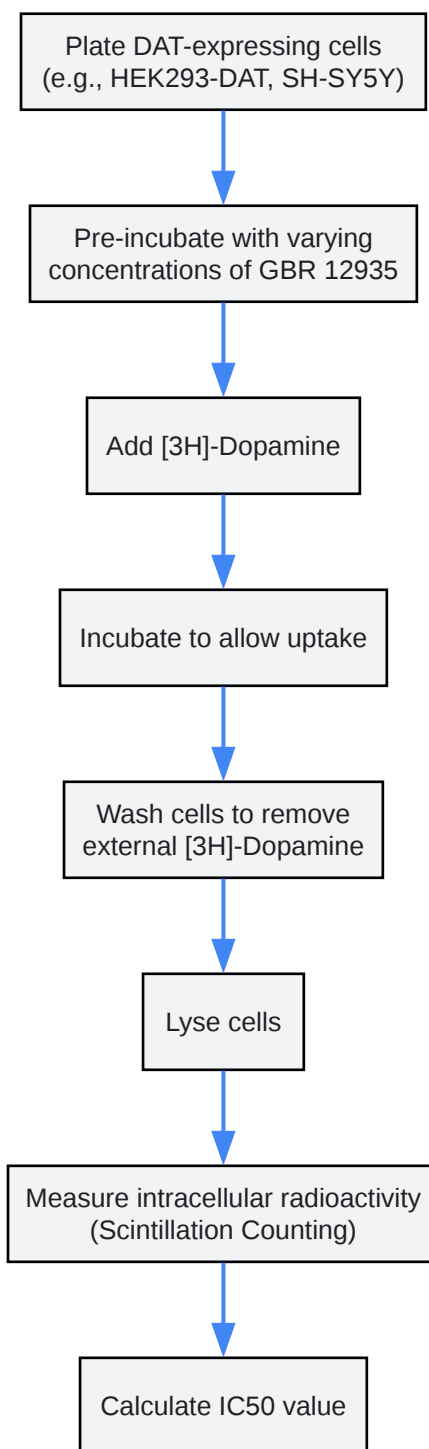
GBR 12935 inhibits dopamine reuptake by DAT.

Experimental Protocols

Dopamine Uptake Inhibition Assay

This protocol determines the potency of **GBR 12935** in inhibiting dopamine uptake in cells expressing the dopamine transporter.

Experimental Workflow:



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Workflow for Dopamine Uptake Inhibition Assay.

Methodology:

- Cell Plating: Plate cells stably or transiently expressing the dopamine transporter (e.g., HEK293-DAT or SH-SY5Y cells) in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Pre-incubation with **GBR 12935**:
 - Prepare a serial dilution of **GBR 12935** in assay buffer (e.g., Krebs-Ringer-HEPES buffer).
 - Remove the culture medium from the cells and wash once with assay buffer.
 - Add the **GBR 12935** dilutions to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (buffer only) and a positive control (e.g., a known DAT inhibitor like cocaine).
- Dopamine Uptake:
 - Prepare a solution of [3H]-Dopamine in assay buffer at a final concentration of 10-20 nM.
 - Add the [3H]-Dopamine solution to each well and incubate for 10-20 minutes at 37°C.
- Termination of Uptake:
 - Rapidly aspirate the radioactive solution from the wells.
 - Wash the cells three times with ice-cold assay buffer to remove extracellular [3H]-Dopamine.
- Cell Lysis and Measurement:
 - Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.
 - Transfer the lysate to scintillation vials.
 - Add scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis:

- Plot the percentage of dopamine uptake inhibition against the logarithm of **GBR 12935** concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Assessment of Downstream Signaling (p-ERK Western Blot)

This protocol assesses the effect of **GBR 12935** on the phosphorylation of ERK, a downstream signaling molecule.

Methodology:

- Cell Culture and Treatment:
 - Culture neuronal cells (e.g., SH-SY5Y) in 6-well plates until they reach 70-80% confluency.
 - Serum-starve the cells for 4-6 hours prior to treatment.
 - Treat the cells with **GBR 12935** at various concentrations (e.g., 10 nM, 100 nM, 1 μ M) for different time points (e.g., 5, 15, 30 minutes). Include a vehicle control.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and collect the lysate.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- Western Blotting:

- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the p-ERK signal to the total ERK signal for each sample.

Neuroprotection Assay in an in vitro Parkinson's Disease Model (MPP+ Toxicity)

This protocol evaluates the potential neuroprotective effects of **GBR 12935** against the neurotoxin MPP+ in SH-SY5Y cells.

Methodology:

- Cell Culture:
 - Plate SH-SY5Y cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to attach.
- Pre-treatment with **GBR 12935**:

- Pre-treat the cells with various concentrations of **GBR 12935** for 1-2 hours.
- Induction of Toxicity:
 - Expose the cells to MPP+ (e.g., 1-2 mM) for 24-48 hours. Include control wells with no treatment, **GBR 12935** alone, and MPP+ alone.
- Cell Viability Assessment (MTT Assay):
 - Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
 - Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage of the untreated control.
 - Compare the viability of cells treated with MPP+ alone to those pre-treated with **GBR 12935**.

Alpha-Synuclein Aggregation Assay (Thioflavin T Assay)

This protocol can be adapted to investigate the indirect effects of modulating dopaminergic tone with **GBR 12935** on alpha-synuclein aggregation.

Methodology:

- Preparation of Alpha-Synuclein:
 - Prepare recombinant human alpha-synuclein protein.
- Aggregation Reaction:
 - In a 96-well plate, combine alpha-synuclein (e.g., 50-100 μ M) with Thioflavin T (ThT) in an aggregation buffer.

- To investigate the effect of **GBR 12935**, neuronal cells (e.g., SH-SY5Y) can be pre-treated with **GBR 12935**, and the conditioned media or cell lysates can be added to the in vitro aggregation reaction.
- Monitoring Aggregation:
 - Incubate the plate at 37°C with continuous shaking in a plate reader.
 - Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals.
- Data Analysis:
 - Plot the fluorescence intensity over time to generate aggregation curves.
 - Compare the lag time and the maximum fluorescence intensity between different conditions.

Conclusion

GBR 12935 is a versatile and potent tool for studying the dopamine transporter in cell culture. The protocols outlined in these application notes provide a framework for investigating its effects on dopamine uptake, intracellular signaling, neuroprotection, and its potential role in modulating processes relevant to neurodegenerative diseases. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions.

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